molecular formula C8H4BrClKNO4S B1290554 5-Bromo-4-chloro-3-indolyl sulfate potassium salt CAS No. 6578-07-0

5-Bromo-4-chloro-3-indolyl sulfate potassium salt

Cat. No.: B1290554
CAS No.: 6578-07-0
M. Wt: 364.64 g/mol
InChI Key: BONBCMDYPZGTEU-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

potassium;(5-bromo-4-chloro-1H-indol-3-yl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO4S.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONBCMDYPZGTEU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OS(=O)(=O)[O-])Cl)Br.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClKNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635399
Record name Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6578-07-0
Record name Potassium 5-bromo-4-chloro-1H-indol-3-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indolyl sulfate potassium salt typically involves the bromination and chlorination of indole derivatives. The process begins with the preparation of 5-bromo-4-chloro-1H-indole, which is then reacted with sulfuric acid to form the sulfate ester. The final step involves neutralizing the sulfate ester with potassium hydroxide to obtain the potassium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-indolyl sulfate potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form indigo dyes.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Atmospheric oxygen or chemical oxidants like potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5,5′-dibromo-4,4′-dichloro-indigo.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Assays

Histochemistry
X-Gluc is primarily utilized in histochemical staining techniques, where it serves as a substrate for detecting β-glucuronidase activity. This application is crucial for visualizing gene expression in plant and animal tissues. The blue precipitate formed upon enzymatic cleavage provides a clear visual marker that can be observed under a microscope, facilitating the study of tissue samples and the localization of specific proteins or genes.

Molecular Biology
In molecular biology, 5-Bromo-4-chloro-3-indolyl sulfate potassium salt is employed in various assays to analyze enzyme activity and gene expression. Its solubility and stability in aqueous solutions enhance its utility in experimental setups where precise measurements are required. The compound's ability to act as a sulfatase substrate allows researchers to investigate the enzymatic pathways involving sulfation processes.

Applications in Cell Biology

Cell Viability and Apoptosis Studies
Recent studies have demonstrated the role of indoxyl sulfate (a related compound) in inducing apoptosis in mononuclear blood cells. Research indicates that indoxyl sulfate affects mitochondrial potential and promotes DNA damage through caspase activation pathways. Although this study focuses on indoxyl sulfate, the insights gained can inform the use of this compound in similar cell viability assays, where monitoring apoptotic processes is essential .

Immunological Applications

Immunohistochemistry
In immunological research, X-Gluc is used as a chromogenic substrate for various enzymes involved in immune responses. Its application allows for the visualization of antigen-antibody interactions within tissue sections, enhancing the understanding of immune mechanisms at play during disease processes.

Environmental and Food Microbiology

Microbial Detection
The compound has been applied in food microbiology for the selective enumeration of specific bacterial strains such as Lactobacillus species. By utilizing X-Gluc as a substrate, researchers can differentiate between microbial populations based on their enzymatic activity, aiding in quality control processes within food production .

Summary Table of Applications

Application AreaDescriptionKey Benefits
HistochemistryStaining for β-glucuronidase activityVisualizes gene expression
Molecular BiologyAssays for enzyme activity and gene expressionEnhances solubility and stability
Cell BiologyStudies on cell viability and apoptosisMonitors cellular health
ImmunologyChromogenic substrate for enzyme detectionFacilitates antigen-antibody visualization
Environmental MicrobiologyDetection and enumeration of specific bacteriaSupports food safety assessments

Case Studies and Research Findings

  • Histochemical Staining Techniques : A study demonstrated the effectiveness of X-Gluc in visualizing gene expression patterns in transgenic plants, providing insights into developmental biology .
  • Cell Viability Assays : Research indicated that exposure to indoxyl sulfate leads to significant changes in mitochondrial potential and increases apoptosis markers in mononuclear blood cells, suggesting potential applications for this compound in similar assays .
  • Microbial Enumeration : A comprehensive review highlighted the use of X-Gluc for differentiating Lactobacillus species in yogurt production, emphasizing its role in ensuring product quality .

Mechanism of Action

The compound acts as a substrate for β-galactosidase, an enzyme that hydrolyzes the sulfate ester bond, releasing the indole derivative. This reaction produces a blue precipitate, allowing for visual identification of enzymatic activity. The molecular targets include β-galactosidase and other related enzymes involved in sulfate ester hydrolysis.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Potassium (5-bromo-4-chloro-1H-indol-3-yl) sulfate
  • Molecular Formula: C₈H₄BrClKNO₄S
  • Molecular Weight : 364.64 g/mol
  • CAS Number : 6578-07-0
  • Key Applications :
    • Sulfatase Detection : Acts as a chromogenic substrate for sulfatase enzymes, producing insoluble blue precipitates upon enzymatic hydrolysis .
    • Microbiological Testing : Used to screen marine bacteria (e.g., Pseudolteromonas sp. MB47) for sulfatase activity in fucoidan degradation studies .
    • Plant and Bacterial Studies : Applied in rhizosphere research to study gene expression and microbial activity .

Comparison with Similar Indolyl Derivatives

5-Bromo-4-chloro-3-indolyl Phosphate (BCIP)

  • Molecular Formula: C₈H₆BrClNO₄P
  • Molecular Weight : 326.47 g/mol
  • Key Applications: Phosphatase Assays: Hydrolyzed by alkaline phosphatase, often paired with nitroblue tetrazolium (NBT) for colorimetric detection in Western blotting and immunohistochemistry . Structural Insight: Used in crystallography to study divergent enzymatic pathways (e.g., sulfatase/phosphatase activity in Pedobacter yulinensis) .
  • Differentiation : Unlike the sulfate variant, BCIP targets phosphatases and requires a redox-coupled reaction (NBT/BCIP system) for signal generation .

5-Bromo-4-chloro-3-indolyl β-D-Glucuronide (X-Gluc)

  • Common Salts : Sodium salt, cyclohexylammonium salt.
  • Key Applications :
    • β-Glucuronidase (GUS) Assays : Widely used in plant biology (e.g., Arabidopsis, rice) to visualize GUS reporter gene expression via blue staining .
    • Protocol Variation : Requires ferricyanide/ferrocyanide to prevent pigment diffusion, unlike the sulfate derivative .

5-Bromo-4-chloro-3-indolyl-β-D-Galactopyranoside (X-Gal)

  • Key Applications :
    • β-Galactosidase Assays : Essential in molecular cloning for blue-white screening (e.g., lacZ system in E. coli) .
  • Differentiation : Specific to galactosidases and unrelated to sulfatase/phosphatase workflows.

5-Bromo-4-chloro-3-indolyl Acetate/Caprylate

  • Key Applications :
    • Esterase Detection : Hydrolyzed by lipases/esterases to release indoxyl derivatives, used in cancer research and enzyme kinetics .
  • Differentiation : The ester bond (acetate/caprylate) targets hydrolases, contrasting with sulfate/phosphate’s focus on transferases.

5-Bromo-4-chloro-3-indolyl-5-α-D-N-acetylneuraminic Acid (X-NANA)

  • Key Applications :
    • Sialidase Detection : Releases fluorescent indoxyl upon hydrolysis, used in neuraminidase activity studies (e.g., immune cell analysis) .
  • Differentiation : Targets sialidases, with fluorescence rather than colorimetric readouts .

Biological Activity

5-Bromo-4-chloro-3-indolyl sulfate potassium salt (CAS No. 6578-07-0) is a synthetic compound widely utilized in biochemical research, particularly as a substrate for sulfatase enzymes. This compound has garnered attention due to its unique structural properties and its role in various biological assays.

  • Molecular Formula : C₈H₄BrClKNO₄S
  • Molecular Weight : 364.64 g/mol
  • Solubility : Soluble in water (up to 50 mg/ml) indicating good bioavailability .

The primary mechanism of action for this compound involves its function as a substrate for sulfatase enzymes. When cleaved by these enzymes, it produces a detectable product, which is crucial for various assays, particularly in gene expression studies involving β-galactosidase activity and other enzymatic assessments .

Enzymatic Applications

This compound is primarily used in enzyme assays:

  • Sulfatase Activity : It serves as a substrate for sulfatases, facilitating the study of these enzymes' kinetics and mechanisms. For instance, the activity of sulfatases can be quantified by measuring the conversion of this compound into products that can be spectrophotometrically detected .

Case Studies

  • Detection of β-Galactosidase : In one study, the compound was utilized to assess the expression levels of AstA in Campylobacter jejuni. The intensity of blue color developed on plates containing this substrate correlated with AstA expression levels, demonstrating its utility in monitoring gene expression .
  • Sulfatase Screening : Another research highlighted its role in screening for sulfatase activity among various microbial strains. The compound was used to identify active sulfatases from Pseudoalteromonas species, showcasing its importance in microbial enzyme discovery .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityUnique Features
Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfateSimilar halogen substitutionDifferent halogen position affecting reactivity
Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphatePhosphate group instead of sulfateAltered biochemical pathways and enzyme interactions

The unique halogen substitution pattern and the sulfate ester group distinguish this compound from its analogs, leading to specific reactivity and biological activity profiles .

Pharmacokinetics

The compound’s solubility suggests favorable pharmacokinetic properties, allowing it to be effectively utilized in laboratory settings without significant degradation under standard conditions. Its stability and solubility facilitate its application across various biochemical assays.

Q & A

Q. What are the primary biochemical applications of 5-bromo-4-chloro-3-indolyl sulfate potassium salt in enzymatic assays?

This compound is widely used as a chromogenic substrate for sulfatases and phosphatases. Upon enzymatic cleavage, it produces an insoluble indoxyl derivative that oxidizes to form a blue-purple precipitate, enabling localization of enzyme activity in histochemical staining (e.g., Western blotting, tissue sections) . Methodologically, dissolve the salt in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 25 mg/mL), then dilute in reaction buffers (pH 7.5–9.0) for optimal enzyme kinetics.

Q. How should researchers prepare and store stock solutions of this compound to maintain reactivity?

Dissolve the salt in anhydrous DMSO or DMF at 25–50 mg/mL, aliquot into single-use volumes, and store at -20°C (avoid repeated freeze-thaw cycles). Exposure to moisture or light can hydrolyze the sulfate group, reducing substrate efficiency. Pre-warm aliquots to room temperature before use to prevent precipitation in aqueous buffers .

Advanced Research Questions

Q. How can researchers optimize the substrate concentration to minimize background noise in high-sensitivity assays?

Conduct titration experiments (e.g., 0.1–1.0 mM final concentration) paired with negative controls (enzyme-deficient samples). For alkaline phosphatase-linked assays, combine with nitroblue tetrazolium (NBT) at a 1:1 molar ratio. Excessive substrate concentrations (>1.5 mM) may increase non-specific precipitation; blocking agents like BSA (1–5%) or Tween-20 (0.05–0.1%) can reduce background .

Q. What factors contribute to variability in reaction kinetics between different salt forms (e.g., potassium vs. disodium salts)?

Counterion effects (e.g., K⁺ vs. Na⁺) can alter solubility and ionic strength, impacting enzyme-substrate binding. For example, potassium salts may precipitate in high-salt buffers, whereas disodium salts remain soluble. Validate compatibility by testing buffer systems (e.g., Tris-HCl vs. carbonate buffers) and adjusting ionic strength (50–150 mM) to stabilize reaction conditions .

Q. How can cross-reactivity be mitigated when using multiple indolyl derivatives (e.g., BCIP and X-Gal) in co-staining experiments?

Use sequential staining protocols: (1) Terminate the first reaction (e.g., BCIP/NBT for phosphatase) with EDTA (10 mM) or heat inactivation (70°C, 15 min). (2) Wash thoroughly with PBS-Tween. (3) Proceed with the second substrate (e.g., X-Gal for β-galactosidase). Enzyme-specific inhibitors (e.g., levamisole for alkaline phosphatase) may also suppress residual activity .

Experimental Design & Troubleshooting

Q. How does improper storage affect substrate performance, and how can degradation be detected?

Degradation (e.g., hydrolysis of the sulfate group) manifests as reduced color intensity or increased background. Monitor purity via HPLC (retention time shifts) or TLC (additional spots). Store lyophilized powder at -20°C in desiccated containers; reconstituted solutions should be used within 24 hours. If precipitation occurs, centrifuge (12,000 ×g, 5 min) and filter (0.22 µm) before use .

Q. What controls are essential when quantifying enzyme activity using this substrate?

Include:

  • Negative control : Substrate alone (no enzyme) to detect non-specific precipitation.
  • Positive control : Purified enzyme (e.g., 0.1–1.0 U/mL) to validate reaction conditions.
  • Inhibition control : Pre-treat samples with enzyme-specific inhibitors (e.g., sodium orthovanadate for phosphatases). Quantify signal intensity using densitometry or image analysis software (e.g., ImageJ), normalizing to protein load (e.g., Bradford assay) .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies in staining intensity between replicate experiments?

Variability often arises from inconsistent substrate dissolution or temperature fluctuations. Standardize protocols by:

  • Pre-warming all reagents to 25°C.
  • Using fresh aliquots of substrate.
  • Calibrating incubation times (e.g., 10–30 min) with a kinetic assay. If inconsistencies persist, validate enzyme activity via fluorometric assays (e.g., 4-methylumbelliferyl sulfate) to rule out substrate-specific artifacts .

Q. Why might the same substrate yield different detection limits in solution-phase vs. solid-phase assays?

Solid-phase methods (e.g., Western blotting) concentrate the reaction product locally, enhancing sensitivity. In solution (e.g., ELISA), diffusion dilutes the product, requiring higher enzyme concentrations. Optimize by increasing substrate concentration (1.5–2.0 mM) or extending incubation (60–120 min) for solution assays .

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